molecular formula C9H13N3O2 B592827 4-(3-Azidopropyl)cyclohexane-1,3-dione

4-(3-Azidopropyl)cyclohexane-1,3-dione

Cat. No.: B592827
M. Wt: 195.22 g/mol
InChI Key: GQYUHTIXSZXDBD-UHFFFAOYSA-N
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Description

“4-(3-Azidopropyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C9H13N3O2 . It is a derivative of cyclohexane-1,3-dione, which is an important precursor in synthetic organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered ring (cyclohexane), two ketone groups (aliphatic), and one positively charged nitrogen atom . The molecule contains a total of 27 bonds, including 14 non-hydrogen bonds, 4 multiple bonds, 4 rotatable bonds, and 4 double bonds .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 195.22 g/mol . It has a topological polar surface area of 48.5 Ų and a complexity of 282 . The molecule has 4 hydrogen bond acceptors and no hydrogen bond donors .

Scientific Research Applications

  • Versatile Precursor for Bioactive Molecules : Cyclohexane-1,3-dione derivatives are key structural precursors for synthesizing a wide range of synthetically significant compounds. These include 4H-chromenones, 2H-xanthenones, coumarins, enaminones, acridinedione, and 1,4-dihydropyridine, among others. These compounds exhibit diverse biological activities, such as anti-bacterial, anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, anti-plasmodial, anti-malarial, anti-allergic, and anti-cancer properties (Sharma, Kumar, & Das, 2021).

  • Structural Studies in Solutions : Cyclohexane-1,3-dione and its derivatives like 4-hydroxycyclohexane-1,3-dione have been studied for their structures in solutions. These studies are based on quantum-chemical calculations and NMR investigations (Gryff-Keller & Szczeciński, 2010).

  • Synthesis of Six-Membered Oxygen-Containing Heterocycles : Cyclohexan-1,3-dione derivatives are used for synthesizing six-membered oxygen heterocycles. These heterocycles are important intermediates for natural products and other valuable bioactive molecules, showing activities like anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer (Sharma, Kumar, & Das, 2020).

  • Keto–Enol Tautomerism : Studies have investigated the keto–enol tautomerization for cyclohexane-1,3-dione derivatives. This includes analysis through NMR and computational methods (Júnior et al., 2007).

  • Synthesis of Novel Compounds : Cyclohexane-1,3-diones have been used to synthesize new compounds like 2-(Tetrazolylacetyl)cyclohexane-1,3-diones, demonstrating the versatility of these derivatives in organic synthesis (Khlebnicova et al., 2021).

  • Application in Medicinal Chemistry : Chiral cyclohexane 1,3-diones have been identified as molecules with a protective effect against mutant SOD1 induced toxicity in cells. This finding is significant for the treatment of amyotrophic lateral sclerosis (ALS) (Zhang et al., 2012).

Mechanism of Action

Target of Action

The primary target of 4-(3-Azidopropyl)cyclohexane-1,3-dione is sulfenic acid-modified proteins . These proteins play a crucial role in the detection of cysteine oxidation . Redox-sensitive cysteine residues in proteins may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state .

Mode of Action

This compound is a cell-permeable chemical probe that reacts specifically with sulfenic acid-modified proteins . The azido group of this compound provides a method for selective conjugation to phosphine- or alkynyl-derivatized reagents, such as biotin or various fluorophores, for subsequent analysis of the labeled proteins .

Biochemical Pathways

The compound affects the biochemical pathways involving redox-sensitive cysteine residues in proteins . These residues may function as sensors of reactive oxygen species (ROS) and also serve as molecular switches, activating or deactivating proteins, following a change in oxidation state . Sulfenic acid is the initial oxidation product of cysteine by relatively mild oxidizing agents such as hydrogen peroxide .

Pharmacokinetics

It is known to be a cell-permeable compound , which suggests it can cross cell membranes and reach its target sites within cells.

Result of Action

The use of this compound in cells leads to the identification of sulfenic acid-modified proteins having a diverse range of functions . This suggests that the compound’s action results in the detection and labeling of these proteins, providing valuable information about their roles and functions.

Action Environment

The action of this compound is influenced by the presence of oxygen. In vivo labeling with this compound shows that certain cysteine residues form a sulfenic acid modification when cells are exposed to oxygen .

Future Directions

Cyclohexane-1,3-dione derivatives, such as “4-(3-Azidopropyl)cyclohexane-1,3-dione”, are considered as future therapeutic agents for various diseases, including cancer . More research is needed to discover new compounds with structural properties suitable for safe drug use that are less toxic and more effective against the growth of cancer cell lines .

Properties

IUPAC Name

4-(3-azidopropyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-12-11-5-1-2-7-3-4-8(13)6-9(7)14/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYUHTIXSZXDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(=O)C1CCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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